molecular formula C11H15FN2 B1445078 1-(2-Fluorophenyl)piperidin-3-amine CAS No. 1248735-39-8

1-(2-Fluorophenyl)piperidin-3-amine

Cat. No.: B1445078
CAS No.: 1248735-39-8
M. Wt: 194.25 g/mol
InChI Key: VMHIFSCPQPEEDU-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)piperidin-3-amine” is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used in the field of organic chemistry .


Synthesis Analysis

There are several methods for the synthesis of piperidine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring with a fluorophenyl group attached to it .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine : This study describes an environmentally friendly catalytic hydrogenation method to synthesize an important intermediate for Repaglinide, a diabetes medication. The structure of the compound has been confirmed by IR, 1H NMR, and 13C NMR techniques (Liu, Huang, & Zhang, 2011).

  • Interaction with Monoamine Transporters : A study explored the structure-activity relationships of cis-3,6-disubstituted piperidine derivatives, leading to the development of high-affinity inhibitors of the dopamine transporter (DAT). This shows the potential application of such compounds in neurological research (Kolhatkar et al., 2003).

  • Nucleophilic Attack on Carbon-Carbon Double Bond : This paper explores the reaction of primary and secondary amines with difluoroethene, shedding light on the chemical behavior of similar compounds in reactions involving carbon-fluorine bonds (Leffek & Maciejewska, 1986).

Applications in Medicinal Chemistry

  • Synthesis of Piperidine Derivatives for GPCR Targets : This research presents a synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as templates to synthesize compounds for G protein-coupled receptor (GPCR) targets (Xie, Huang, Fang, & Zhu, 2004).

  • Amination of Meso-Bromophenyl(Polyalkyl)Porphyrins : The study discusses palladium-catalyzed amination with cyclic secondary amines, including hydroxypiperidines, to synthesize porphyrins containing a hydroxypiperidine fragment (Artamkina et al., 2008).

  • Synthesis and Evaluation of PET Ligands for VEGFR2 : A potential imaging agent for the VEGFR2, (18)F-N-(4-bromo-2-fluorophenyl)-7-((1-(2-fluoroethyl)piperidin-3-yl)methoxy)-6-methoxyquinazolin-4-amine, was synthesized and evaluated, suggesting its application in brain imaging using PET (Prabhakaran et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, (2-Fluorophenyl)piperazine, indicates that it is hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

Piperidine derivatives, including “1-(2-Fluorophenyl)piperidin-3-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(2-fluorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHIFSCPQPEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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